Cas no 2228405-44-3 ({6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate)
![{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate structure](https://ja.kuujia.com/scimg/cas/2228405-44-3x500.png)
{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate 化学的及び物理的性質
名前と識別子
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- {6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate
- EN300-2004434
- 2228405-44-3
- {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate
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- インチ: 1S/C7H9N3O3S2/c1-5-6(4-13-15(8,11)12)10-2-3-14-7(10)9-5/h2-3H,4H2,1H3,(H2,8,11,12)
- InChIKey: WQTGCVOVGBZSFX-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C)=C2COS(N)(=O)=O
計算された属性
- 精确分子量: 247.00853350g/mol
- 同位素质量: 247.00853350g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 123Ų
{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004434-5.0g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-2004434-10.0g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-2004434-1.0g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-2004434-0.05g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 0.05g |
$1104.0 | 2023-06-02 | ||
Enamine | EN300-2004434-0.1g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 0.1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-2004434-0.5g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 0.5g |
$1262.0 | 2023-06-02 | ||
Enamine | EN300-2004434-2.5g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 2.5g |
$2576.0 | 2023-06-02 | ||
Enamine | EN300-2004434-0.25g |
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate |
2228405-44-3 | 0.25g |
$1209.0 | 2023-06-02 |
{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamateに関する追加情報
6-Methylimidazo[2,1-b][1,3]thiazol-5-yl Methyl Sulfamate: A Comprehensive Overview
The compound with CAS No. 2228405-44-3, known as {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazothiazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The imidazo[2,1-b][1,3]thiazole core structure is a heterocyclic aromatic system that has been extensively studied due to its unique electronic properties and ability to interact with various biological targets.
Recent studies have highlighted the sulfamate group attached to the imidazo[2,1-b][1,3]thiazole ring as a key functional group that enhances the compound's bioavailability and pharmacokinetic properties. The methyl substituent at the 6-position of the imidazo[2,1-b][1,3]thiazole ring further modulates the molecule's physicochemical properties, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an inhibitor of certain enzymes and receptors, which could lead to novel treatments for diseases such as cancer and neurodegenerative disorders.
The synthesis of {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate involves a multi-step process that typically begins with the preparation of the imidazo[2,1-b][1,3]thiazole scaffold. This is followed by functionalization at the 5-position with a sulfamate group and subsequent methylation at the 6-position. The reaction conditions and reagents used in these steps are critical to ensuring high yields and purity of the final product. Recent advancements in catalytic methods and green chemistry have made this synthesis more efficient and environmentally friendly.
In terms of biological activity, this compound has shown remarkable selectivity towards specific molecular targets. For instance, studies have demonstrated its ability to inhibit kinases involved in cell signaling pathways that are often dysregulated in cancer cells. Additionally, its interaction with ion channels has been investigated, suggesting potential applications in treating conditions such as epilepsy and chronic pain. The sulfamate group plays a crucial role in these interactions by enhancing hydrogen bonding capabilities and improving solubility.
The pharmacokinetic profile of {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate is another area of active research. Preclinical studies indicate that it exhibits favorable absorption and distribution properties, which are essential for its effectiveness as a drug candidate. Furthermore, its metabolism and excretion pathways are being studied to assess its safety profile and potential for long-term use. These findings underscore the importance of understanding the relationship between chemical structure and biological activity.
From an environmental perspective, researchers have also examined the degradation pathways of this compound under various conditions. Understanding its persistence in different ecosystems is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use. The sulfamate group's stability under environmental conditions has been a focal point of these studies.
In conclusion, {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl sulfamate represents a significant advancement in heterocyclic chemistry with promising therapeutic potential. Its unique structure combines the advantages of an imidazothiazole core with functional groups that enhance its bioactivity and pharmacokinetic properties. As research continues to unravel its full potential, this compound stands at the forefront of innovative drug development strategies aimed at addressing some of today's most challenging health issues.
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